

Peniterphenyl A: A Novel Antiviral Agent Targeting Herpes Simplex Virus Entry

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Compound of Interest

Compound Name: Peniterphenyl A

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Abstract

Peniterphenyl A, a naturally occurring p-terphenyl derivative isolated from the deep-sea-derived fungus *Penicillium* sp. SCSIO41030, has emerged as a promising antiviral candidate. [1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Peniterphenyl A**, with a particular focus on its mechanism of action against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). Detailed experimental methodologies for key assays are provided to facilitate further research and development.

Chemical Structure and Properties

Peniterphenyl A is a member of the p-terphenyl class of organic compounds, characterized by a central benzene ring substituted with two phenyl groups.[1][2] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Chemical Structure of **Peniterphenyl A**:

While the precise 2D structure drawing requires access to the original publication's supplementary data, its classification as a p-terphenyl derivative provides a fundamental structural framework.

Physicochemical Properties:

A summary of the known quantitative data for **Peniterphenyl A** is presented in Table 1. It is important to note the discrepancy in the literature regarding the molecular formula of "**Peniterphenyl A**." This guide focuses on the compound identified as a potent HSV-1/2 inhibitor, isolated from *Penicillium* sp.

Property	Value	Source
Molecular Formula	C19H16ClN3O	DC Chemicals
Molecular Weight	338.31 g/mol	DC Chemicals
Biological Source	Deep-sea-derived <i>Penicillium</i> sp. SCSIO41030	[1][2]
Biological Activity	Inhibitor of HSV-1/2 entry	[1][2]
EC50 (HSV-1)	1.4 ± 0.6 µM (in Vero cells)	[2]
EC50 (HSV-2)	9.3 ± 3.7 µM (in Vero cells)	[2]

Biological Activity and Mechanism of Action

Peniterphenyl A exhibits potent antiviral activity against both HSV-1 and HSV-2 by inhibiting the entry of the virus into host cells.[1][2] This mechanism is distinct from that of currently approved nucleoside analogues like acyclovir.

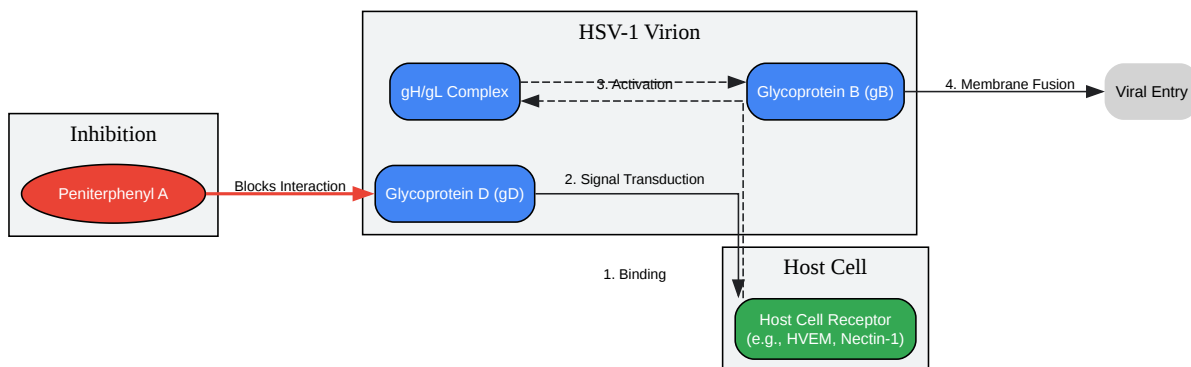
The primary molecular target of **Peniterphenyl A** has been identified as the viral envelope glycoprotein D (gD).[1][2] Glycoprotein D is essential for the initial stages of HSV infection, as it binds to host cell receptors, triggering a cascade of events that leads to the fusion of the viral envelope with the cell membrane.[3][4][5] **Peniterphenyl A** is believed to directly interact with gD, thereby interfering with two critical processes:

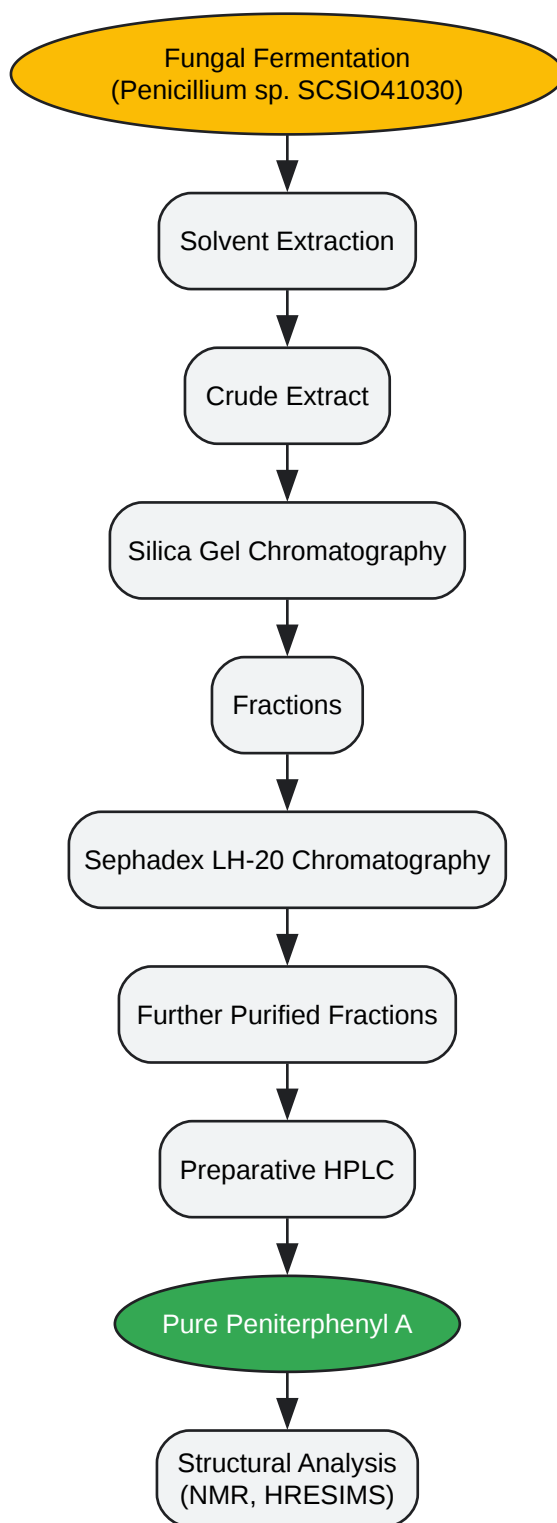
- **Virus Adsorption:** The initial attachment of the virus to the host cell surface.
- **Membrane Fusion:** The merging of the viral envelope with the host cell membrane, which allows the viral capsid to enter the cytoplasm.

By disrupting these early events in the viral life cycle, **Peniterphenyl A** effectively blocks infection at its outset.

Signaling Pathway of HSV-1 Entry and Inhibition by **Peniterphenyl A**

The entry of HSV-1 into a host cell is a multi-step process involving several glycoproteins. The binding of glycoprotein D (gD) to a host cell receptor is a crucial trigger. This interaction is thought to induce conformational changes in gD, which in turn activates the gH/gL heterodimer and subsequently the viral fusogen, gB, leading to membrane fusion.[4][5][6] **Peniterphenyl A** intervenes at the initial gD-receptor interaction stage.





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Phone: (601) 213-4426

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